molecular formula C21H17FN2O3 B11056189 (3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol

Cat. No.: B11056189
M. Wt: 364.4 g/mol
InChI Key: QCRZJQVHBHJJMX-UHFFFAOYSA-N
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Description

(3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL is a complex organic compound that features a fluorophenyl group, a diazenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction followed by coupling with a phenyl group.

    Attachment of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the benzodioxin structure.

    Methanol Addition: The final step involves the addition of a methanol group to the benzodioxin moiety, which can be achieved through a variety of methods including Grignard reactions or other nucleophilic addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems. Its diazenyl group can also be used to investigate the effects of azo compounds in biological contexts.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, while the diazenyl group can be used to design prodrugs that release active agents under specific conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its fluorinated aromatic structure can impart hydrophobicity and chemical resistance to polymers and coatings.

Mechanism of Action

The mechanism of action of (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazenyl group can undergo bioreductive activation to release active species.

Comparison with Similar Compounds

Similar Compounds

    (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}ETHANOL: Similar structure but with an ethanol group instead of methanol.

    (3-CHLOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL: Similar structure but with a chlorophenyl group instead of fluorophenyl.

    (3-FLUOROPHENYL){7-[(E)-2-METHYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL: Similar structure but with a methyl diazenyl group instead of phenyl diazenyl.

Uniqueness

The uniqueness of (3-FLUOROPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANOL lies in its combination of a fluorophenyl group, a diazenyl group, and a benzodioxin moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(3-fluorophenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanol

InChI

InChI=1S/C21H17FN2O3/c22-15-6-4-5-14(11-15)21(25)17-12-19-20(27-10-9-26-19)13-18(17)24-23-16-7-2-1-3-8-16/h1-8,11-13,21,25H,9-10H2

InChI Key

QCRZJQVHBHJJMX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N=NC3=CC=CC=C3)C(C4=CC(=CC=C4)F)O

Origin of Product

United States

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